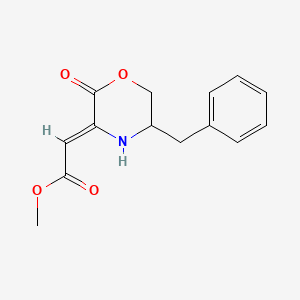
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a chemical compound with the molecular formula C14H15NO4 and a molar mass of 261.27 g/mol . This compound is characterized by its unique structure, which includes an oxazinan ring and a benzyl group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of benzylamine with a suitable oxazinone derivative, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Organic Chemistry
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield different reduced forms using reagents like lithium aluminum hydride.
These reactions are crucial for developing new synthetic pathways in organic chemistry.
Biochemical Research
In biological studies, researchers investigate the interactions of this compound with biological molecules to understand its potential as a biochemical probe . Its ability to interact with enzymes and receptors makes it a candidate for studying metabolic pathways and enzyme kinetics .
Medicinal Chemistry
The compound is being explored for its therapeutic properties , particularly in drug development. Its structural characteristics allow it to act as an inhibitor or activator of specific biological targets. Understanding its mechanism of action can lead to the development of new pharmaceuticals targeting various diseases .
Industrial Applications
This compound is also used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and processes within the chemical industry .
Case Studies
Case Study 1: Synthesis of L-Pheynlalanine
A notable application of this compound is in the synthesis of L-Pheynlalanine, an essential amino acid. The compound facilitates a more efficient synthesis route by reducing the number of steps required for production compared to traditional methods . This not only lowers costs but also enhances yield.
Case Study 2: Enzymatic Reactions
Research has shown that Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-ylden)acetate can act as a substrate for enzymatic reactions leading to significant findings in metabolic engineering. By optimizing reaction conditions involving this compound, researchers have been able to enhance enzyme activity and specificity.
作用機序
The mechanism of action of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level .
類似化合物との比較
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-phenyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(5-methyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Contains a methyl group instead of a benzyl group.
Methyl 2-(5-ethyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Features an ethyl group in place of the benzyl group.
生物活性
Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure and interactions with biological systems suggest potential applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO4
- Molar Mass : 261.27 g/mol
- CAS Number : 100944-55-6
- IUPAC Name : Methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. The compound's oxazinan structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi.
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of this compound against several pathogens has been conducted:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 7.23 µg/mL | Moderate |
| Escherichia coli | 11.7 µg/mL | Moderate |
| Candida albicans | 21.65 µg/mL | Significant |
The compound showed varying levels of inhibition across different strains, with a notable potency against Staphylococcus aureus and Candida albicans. This suggests its potential as a therapeutic agent in treating infections caused by these microorganisms.
Case Studies and Research Findings
- Antibacterial Studies : A study assessing the antibacterial activity of various oxazinan derivatives found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substitutions on the benzyl group could enhance antimicrobial potency .
- Fungal Inhibition : In a separate investigation, the compound was tested against fungal strains such as C. albicans, where it exhibited promising results with a MIC value indicating effective antifungal activity .
- Mechanistic Insights : Research has suggested that the mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of the oxazinan ring is crucial for its biological interactions .
特性
CAS番号 |
100944-55-6 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3 |
InChIキー |
WUIPHQPYGMFCRH-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
正規SMILES |
COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















